molecular formula C21H27ClN2O B5249416 1-[(4-Butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine

1-[(4-Butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine

Cat. No.: B5249416
M. Wt: 358.9 g/mol
InChI Key: SSOGAYJZKRGNRQ-UHFFFAOYSA-N
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Description

1-[(4-Butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antihistaminic, antipsychotic, and antiemetic properties. The structure of this compound includes a piperazine ring substituted with a butoxyphenyl and a chlorophenyl group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with 1-(4-butoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions like allergies, anxiety, and nausea.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an antagonist or agonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved may vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Butoxyphenyl)methyl]piperazine
  • 4-Butoxyphenylmethanol
  • 4-Butoxyaniline

Uniqueness

1-[(4-Butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, receptor binding affinities, and therapeutic potentials .

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O/c1-2-3-16-25-21-10-4-18(5-11-21)17-23-12-14-24(15-13-23)20-8-6-19(22)7-9-20/h4-11H,2-3,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOGAYJZKRGNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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